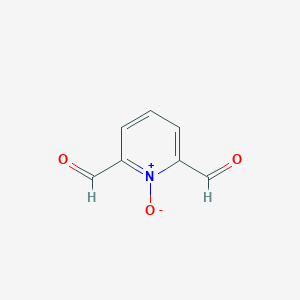
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde, also known as 2,6-pyridinedicarboxaldehyde, is a chemical compound with the molecular formula C7H5NO2. It is a derivative of pyridine, characterized by the presence of two formyl groups attached to the 2nd and 6th positions of the pyridine ring. This compound is widely used as a building block in organic synthesis due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde can be synthesized from 2,6-pyridinedicarboxylic acid through a series of reactions including acylation, esterification, reduction, and oxidation. The overall yield of this synthesis is approximately 30% .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-pyridinedimethanol.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: It is used in the production of functionalized resins and fluorescent probes.
Mechanism of Action
The mechanism of action of 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl groups are highly reactive, allowing the compound to form Schiff bases and other derivatives. These reactions are crucial for its role in organic synthesis and the development of biologically active compounds .
Comparison with Similar Compounds
2,6-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
2,6-Pyridinedimethanol: Similar structure but with hydroxyl groups instead of formyl groups.
2,6-Pyridinedicarboxamide: Similar structure but with amide groups instead of formyl groups.
Uniqueness: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde is unique due to its dual formyl groups, which provide versatile reactivity for various synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds .
Properties
CAS No. |
18325-56-9 |
|---|---|
Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5H |
InChI Key |
PKILPHAKNOPPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C(=C1)C=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
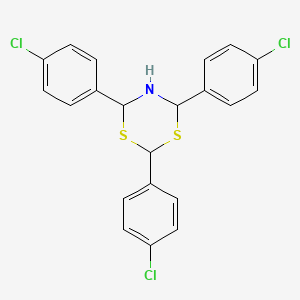
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
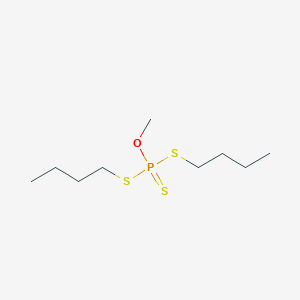




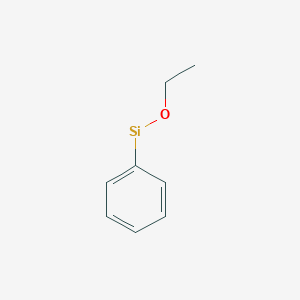


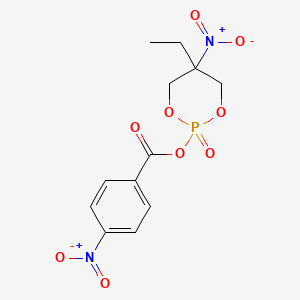
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
